molecular formula C19H21N5O B2603390 (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide CAS No. 877971-99-8

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide

Cat. No. B2603390
CAS RN: 877971-99-8
M. Wt: 335.411
InChI Key: UOPOCYMVHZIEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Cannabinoid Receptor Antagonists

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide belongs to a class of compounds with potential as cannabinoid receptor antagonists. Research in this area primarily focuses on understanding structure-activity relationships of similar compounds, aiming to develop more selective and potent ligands for cannabinoid receptors. Such compounds may have therapeutic applications in mitigating the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antitumor Activity

Compounds with a structure akin to this compound have been studied for their antitumor properties. Novel derivatives have demonstrated significant cytotoxic activity against various tumor cell lines, both in vitro and in vivo, suggesting potential for cancer treatment (Naito et al., 2005).

Antibacterial and Antimalarial Activities

Some derivatives of this compound class have shown notable antibacterial, antitubercular, and antimalarial activities. Research in this field aims to develop new classes of drugs for treating infectious diseases, with some candidates revealing promising activities against first-line drugs (Sapariya et al., 2017).

Anti-inflammatory and Antimicrobial Properties

Studies have also revealed that certain compounds similar to this compound exhibit significant anti-inflammatory and antimicrobial effects. This suggests potential applications in treating inflammatory diseases and microbial infections (Ahmed, 2017).

PET Imaging Applications

Some derivatives have been used in the development of PET (Positron Emission Tomography) radiotracers, specifically targeting certain receptors like CSF1R in the brain. This application is valuable for studying neuroinflammation and other neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-17(12-15(13-20)18(21)25)19(23-10-6-3-7-11-23)24(22-14)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,21,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOCYMVHZIEQM-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)N)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)N)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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